
trans-(6-Amino-cyclohex-3-enyl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(6-Amino-cyclohex-3-enyl)-methanol: is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexene ring
Vorbereitungsmethoden
The synthesis of trans-(6-Amino-cyclohex-3-enyl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Analyse Chemischer Reaktionen
trans-(6-Amino-cyclohex-3-enyl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
trans-(6-Amino-cyclohex-3-enyl)-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of trans-(6-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
trans-(6-Amino-cyclohex-3-enyl)-methanol can be compared with other similar compounds, such as:
trans-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester: This compound has a carbamate group instead of a hydroxyl group, leading to different chemical properties and applications.
trans-(6-Amino-cyclohex-3-enyl)-methane:
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
[(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
SZLMSKCXLLFJEI-NKWVEPMBSA-N |
Isomerische SMILES |
C1C=CC[C@H]([C@@H]1CO)N |
Kanonische SMILES |
C1C=CCC(C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
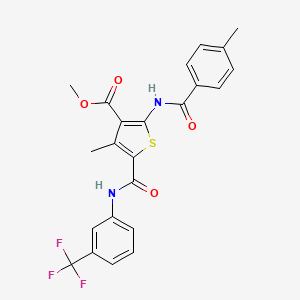
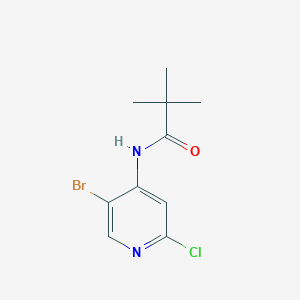

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)


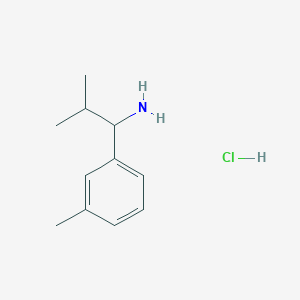
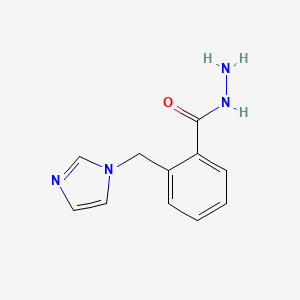



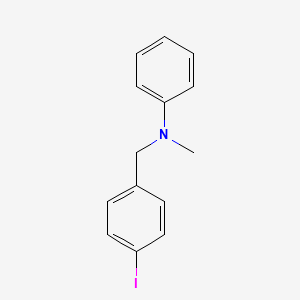
![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
